N-(4-fluorophenyl)-3-(p-tolylthio)propanamide
Description
Introduction to N-(4-Fluorophenyl)-3-(p-Tolylthio)propanamide
Chemical Classification and Nomenclature
This compound belongs to two distinct chemical classes: aryl amides and thioethers . Its classification is defined by the following features:
- Amide backbone : A propanamide core (-CO-NH-) links the 4-fluorophenyl and p-tolylthio substituents.
- Thioether group : A sulfur atom bridges the aromatic p-tolyl group and the propanamide chain.
The IUPAC name, N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide, reflects its substituents and connectivity. The compound is a secondary amide due to the single hydrogen atom attached to the nitrogen.
Table 1: Key Classification Criteria
Historical Context in Organic Chemistry Research
The compound emerged from advancements in organofluorine chemistry and thioether synthesis during the late 20th century:
- Fluorine incorporation : The strategic use of fluorine in drug design, driven by its electronegativity and metabolic stability, became prominent in the 1980s. The 4-fluorophenyl group in this compound aligns with trends in optimizing bioavailability and receptor binding.
- Thioether applications : Thioethers gained attention for their nucleophilic sulfur atoms, enabling participation in radical reactions and metal-catalyzed couplings. The p-tolylthio moiety here may enhance solubility and oxidative stability compared to oxygen-based ethers.
Synthetic routes to similar compounds were refined through methods such as:
Structural Features and Molecular Significance
The compound’s structure combines three critical elements:
Fluorinated Aromatic Ring
- The 4-fluorophenyl group introduces electronegativity and lipophilicity , favoring interactions with hydrophobic protein pockets.
- Fluorine’s small atomic radius minimizes steric hindrance while enhancing metabolic resistance.
Thioether Linkage
- The C-S-C bridge provides conformational flexibility and resistance to hydrolysis compared to ethers.
- Sulfur’s polarizability enables participation in non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Propanamide Backbone
- The amide group stabilizes the molecule through resonance and hydrogen-bonding capacity , critical for biological activity.
- The three-carbon chain balances rigidity and flexibility, optimizing spatial orientation of substituents.
Table 2: Structural Analysis
| Component | Role in Molecular Design | Example Interactions |
|---|---|---|
| 4-Fluorophenyl | Enhances binding affinity | π-π stacking with aromatic residues |
| p-Tolylthio | Improves lipid solubility | Sulfur-mediated van der Waals forces |
| Propanamide | Stabilizes conformation | Hydrogen bonding with enzymes |
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c1-12-2-8-15(9-3-12)20-11-10-16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECTAAMOGDYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(p-Tolylthio)propanoic Acid
This intermediate is prepared through a Michael addition or nucleophilic substitution.
Procedure :
- Substrate Preparation : 3-Chloropropanoic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
- Thiolate Generation : Sodium hydride (1.2 equiv) is added to p-toluenethiol (1.1 equiv) in THF at 0°C, forming sodium p-toluenethiolate.
- Reaction : The thiolate solution is added dropwise to 3-chloropropanoic acid, and the mixture is stirred at 25°C for 12 hours.
- Workup : The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield 3-(p-tolylthio)propanoic acid.
Yield : 68–72% (white crystalline solid).
Characterization :
Amide Bond Formation via Carbodiimide Coupling
The carboxylic acid is coupled to 4-fluoroaniline using dicyclohexylcarbodiimide (DCC).
Procedure :
- Activation : 3-(p-Tolylthio)propanoic acid (1.0 equiv) and DCC (1.2 equiv) are stirred in dichloromethane (DCM) at 0°C for 1 hour.
- Amine Addition : 4-Fluoroaniline (1.1 equiv) is added, and the reaction is stirred at 25°C for 24 hours.
- Workup : The mixture is filtered to remove dicyclohexylurea, concentrated, and purified via column chromatography (hexane/ethyl acetate, 3:1).
Yield : 75–80% (off-white solid).
Characterization :
- LCMS (ESI+) : m/z 318.1 [M+H]⁺.
- ¹³C NMR (100 MHz, CDCl₃) : δ 171.5 (C=O), 162.0 (d, J = 245 Hz, C-F), 137.2 (tolyl-C), 129.8 (aromatic-C), 115.4 (d, J = 22 Hz, aromatic-C), 35.6 (SCH₂), 31.2 (COCH₂), 21.0 (CH₃).
Synthetic Route 2: Direct Thioetherification of Propanamide
Preparation of N-(4-Fluorophenyl)propanamide
Procedure :
- Propanoic Acid Activation : Propanoic acid (1.0 equiv) is treated with thionyl chloride (1.5 equiv) to form propanoyl chloride.
- Amidation : Propanoyl chloride is reacted with 4-fluoroaniline (1.1 equiv) in DCM with triethylamine (2.0 equiv) as a base.
Yield : 85–90%.
Introduction of p-Tolylthio Group via Radical Thiol-Ene Reaction
Procedure :
- Substrate : N-(4-Fluorophenyl)propanamide (1.0 equiv) and p-toluenethiol (1.2 equiv) are dissolved in toluene.
- Initiation : Azobisisobutyronitrile (AIBN, 0.1 equiv) is added, and the mixture is heated to 80°C for 6 hours under nitrogen.
- Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography.
Yield : 60–65%.
Side Reactions : Overheating may lead to disulfide formation, reducing yield.
Alternative Method: Oxidative Coupling
Synthesis via NaIO₄-Mediated Oxidation
Adapted from the synthesis of sulfilimines (Result 8):
Procedure :
- Substrate : N-(4-Fluorophenyl)-3-mercaptopropanamide (1.0 equiv) and p-toluidine (1.2 equiv) are dissolved in methanol.
- Oxidation : Sodium periodate (1.5 equiv) is added, and the reaction is stirred at 25°C for 12 hours.
- Workup : Filtered, concentrated, and recrystallized from ethanol.
Yield : 55–60%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Route 1 | Carbodiimide coupling | 75–80% | High purity, scalable | Requires anhydrous conditions |
| Route 2 | Radical thiol-ene | 60–65% | Avoids coupling reagents | Radical initiators pose safety concerns |
| Oxidative Coupling | NaIO₄ oxidation | 55–60% | Simple workup | Lower yields due to overoxidation |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.
Industrial-Scale Considerations
- Cost Efficiency : Route 1 is preferred for large-scale production due to higher yields and commercial availability of DCC.
- Green Chemistry Alternatives : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-3-(p-tolylthio)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the thioether linkage can modulate the compound’s lipophilicity and membrane permeability. The propanamide backbone provides structural stability and can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-fluorophenyl)-3-(p-tolylthio)propanamide and related propanamide derivatives:
*Calculated based on molecular formula.
Structural and Functional Differences
Thioether vs. Sulfonyl Groups :
- The thioether (S-C) in the target compound contrasts with the sulfonyl (SO₂) group in bicalutamide. Sulfonyl groups are more electron-withdrawing, enhancing metabolic stability but reducing lipophilicity compared to thioethers .
- Thioethers may facilitate radical scavenging or metal-binding interactions, which sulfonyl groups lack .
Bicalutamide’s 4-cyanophenyl and trifluoromethyl substituents enhance binding affinity to androgen receptors, whereas the target compound’s simpler 4-fluorophenyl may prioritize different targets .
The tetrazole group in the methoxyphenyl analog (CAS 483993-11-9) offers hydrogen-bonding and acidic properties, contrasting with the neutral thioether .
Pharmacological and Physicochemical Comparisons
Lipophilicity and Bioavailability :
- Bicalutamide’s sulfonyl group reduces logP (~2.5) compared to the target compound’s thioether (estimated logP ~3.0), suggesting better membrane permeability for the latter .
- Y300-3784’s lower molecular weight (258.29 vs. ~275 g/mol) may enhance oral absorption but reduce target affinity .
Biological Activity: Bicalutamide’s antiandrogen activity highlights the importance of sulfonyl and cyano/trifluoromethyl groups in receptor binding, while the target compound’s thioether could favor interactions with cysteine-rich enzymes or transporters .
Biological Activity
N-(4-fluorophenyl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the class of sulfanyl arylamines. Its chemical formula is , and it features a propanamide backbone with a fluorinated phenyl group and a p-tolyl thio substituent. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.
1. Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties. In experimental models, treated subjects showed reduced neuronal death and improved cognitive functions compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
2. Anticancer Properties
The compound is being investigated for its anticancer effects, particularly in inducing apoptosis in cancer cells while sparing healthy cells. Research demonstrated that it induces apoptosis in a dose-dependent manner, with higher concentrations leading to increased cancer cell death. The following table summarizes key findings from various studies:
| Study | Cell Line | Concentration (µM) | Apoptosis Induction | Notes |
|---|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 10-50 | Significant | Flow cytometry used for analysis |
| Study B | HeLa (cervical cancer) | 5-20 | Moderate | Caspase activity assays conducted |
| Study C | A549 (lung cancer) | 25-100 | High | Mechanisms explored via Western blotting |
The mechanism by which this compound exerts its effects involves modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it has been shown to influence the phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) pathway, which is crucial for cell survival in cancer cells .
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a controlled study, rodents administered this compound displayed significant improvements in memory tasks post-treatment, alongside reduced markers of oxidative stress in brain tissues. This supports its role as a potential neuroprotective agent against cognitive decline.
Case Study 2: Antitumor Efficacy in Xenograft Models
In xenograft models using human tumor cells, administration of the compound resulted in tumor regression without significant toxicity to surrounding healthy tissues. This highlights its selective action against malignant cells .
Q & A
Q. What are the standard synthetic routes for N-(4-fluorophenyl)-3-(p-tolylthio)propanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps may include:
- Thioether formation between 4-fluorophenylamine and p-tolylthiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Propionyl chloride coupling to the intermediate, requiring temperature control (0–5°C) to minimize side reactions . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), catalyst use (e.g., triethylamine for acid scavenging), and reaction time (monitored via TLC) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR : H and C NMR confirm aromatic protons (δ 6.8–7.4 ppm) and thioether/amide linkages .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 318.1) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F) confirm functional groups .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substitution) influence the compound’s bioactivity?
Comparative studies of analogs reveal:
| Analog | Substituent | Impact | Source |
|---|---|---|---|
| N-(4-Fluorophenyl)-3-(4-methylthio)propanamide | Fluorophenyl | Increased metabolic stability due to electron-withdrawing F | |
| N-(4-Methoxyphenyl)-3-(phenylthio)propanamide | Methoxyphenyl | Enhanced solubility but reduced receptor affinity |
- Fluorine’s electronegativity improves binding to hydrophobic enzyme pockets, while bulkier groups (e.g., methoxy) sterically hinder interactions .
Q. What methodological approaches resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:
- Assay Conditions : pH variations (e.g., phosphate buffer vs. Tris-HCl) alter protonation states of active sites .
- Purity Standards : Impurities (e.g., unreacted intermediates) skew results. Use HPLC (>95% purity) and reference standards (e.g., USP methods for related antiandrogens) .
- Cell Line Variability : Test multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity .
Q. How can impurity profiling during synthesis improve pharmacological evaluation?
- Reference Standards : Use structurally similar impurities (e.g., N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]propanamide) to calibrate HPLC/MS .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products impacting bioactivity .
Q. What experimental strategies elucidate the compound’s mechanism of action in androgen receptor modulation?
- Docking Simulations : Model interactions with the androgen receptor’s ligand-binding domain (LBD) using software like AutoDock .
- Competitive Binding Assays : Use radiolabeled bicalutamide as a control to measure displacement efficiency .
- Gene Expression Profiling : RNA-seq of treated prostate cancer cells (e.g., LNCaP) identifies downstream targets (e.g., PSA reduction) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme assays) .
- Synthetic Optimization : Design of Experiments (DoE) models (e.g., Taguchi method) optimize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
